3-Bromo-N-isobutyl-2-methylaniline
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Overview
Description
3-Bromo-N-isobutyl-2-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom, an isobutyl group, and a methyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isobutyl-2-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: The nitration of aniline to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine.
Bromination: The bromination of the aromatic ring to introduce the bromine atom.
Alkylation: The alkylation of the amine with isobutyl bromide to introduce the isobutyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isobutyl-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or chromium trioxide are used.
Reducing Agents: For reduction reactions, reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-isobutyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isobutyl-2-methylaniline involves its interaction with various molecular targets. The bromine atom and the isobutyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting their activity.
Receptor Binding: It can bind to specific receptors, modulating their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methylaniline: Similar structure but with a methyl group instead of an isobutyl group.
2-Bromo-N-isobutylaniline: Similar structure but with the bromine atom in a different position.
3-Bromo-2-methylaniline: Similar structure but without the isobutyl group.
Uniqueness
3-Bromo-N-isobutyl-2-methylaniline is unique due to the specific combination of substituents on the aniline ring. The presence of both the bromine atom and the isobutyl group can significantly influence its chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-bromo-2-methyl-N-(2-methylpropyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h4-6,8,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGWXDZJPHITEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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